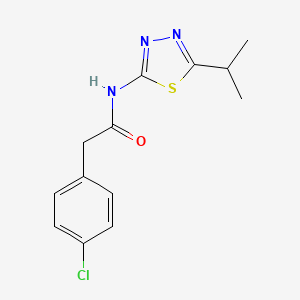![molecular formula C16H23N3O4 B5737320 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide, commonly known as DPA-714, is a small molecule that has been extensively studied for its potential in various scientific research applications. DPA-714 belongs to the class of compounds known as translocator protein ligands, which have been shown to have a wide range of biological effects.
Wirkmechanismus
DPA-714 binds to TSPO and modulates its activity, resulting in a range of biochemical and physiological effects. TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis, and its upregulation is thought to play a role in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects
DPA-714 has been shown to have a range of biochemical and physiological effects in various animal models. These effects include the modulation of inflammatory pathways, the promotion of neuronal survival and regeneration, and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPA-714 is its high affinity for TSPO, which allows for sensitive detection of TSPO expression in vivo. However, one limitation of DPA-714 is its relatively short half-life, which can limit its usefulness in longitudinal studies.
Zukünftige Richtungen
There are several potential future directions for research involving DPA-714. One promising area of research is the use of DPA-714 as a biomarker for the early detection and diagnosis of various neurological disorders. Another potential direction is the development of new TSPO ligands with improved pharmacokinetic properties and greater specificity for TSPO. Finally, DPA-714 could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of brain function and pathology.
Synthesemethoden
The synthesis of DPA-714 involves several steps, including the reaction of 2,5-dimethoxyaniline with ethyl bromoacetate to form 2,5-dimethoxyphenyl-2-oxoethylacetate. This compound is then reacted with piperidine and hydroxylamine to form DPA-714.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential in various scientific research applications. One of the most promising applications of DPA-714 is in the field of neuroimaging, where it is used as a radiotracer for positron emission tomography (PET) imaging of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to various types of brain injury, including neurodegenerative diseases and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-12-3-4-14(23-2)13(9-12)18-15(20)10-19-7-5-11(6-8-19)16(17)21/h3-4,9,11H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOGWUNWZKKKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5737258.png)
![4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5737261.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5737281.png)
![6-ethyl-3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5737285.png)
![ethyl 1-[(2-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5737288.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5737300.png)
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)

![2,4-dichloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737313.png)
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
